![molecular formula C17H17NO7S2 B2938662 6-(ethylsulfonyl)-4-(phenylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid CAS No. 866051-05-0](/img/structure/B2938662.png)
6-(ethylsulfonyl)-4-(phenylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid
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Overview
Description
This compound is a complex organic molecule that contains several functional groups, including ethylsulfonyl, phenylsulfonyl, and carboxylic acid groups. These groups are attached to a 1,4-benzoxazine ring, which is a heterocyclic compound containing a benzene ring fused to a 1,4-oxazine ring .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, sulfonyl groups can be introduced using a process called sulfonation, which involves the reaction of a sulfur trioxide with an organic compound . The 1,4-benzoxazine ring could potentially be synthesized through a condensation reaction of a 2-aminophenol with a suitable carbonyl compound .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a heterocyclic ring. The presence of these groups would likely result in a highly polar molecule with potential for hydrogen bonding, especially due to the carboxylic acid group .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. For example, the carboxylic acid group could undergo reactions such as esterification or decarboxylation. The sulfonyl groups could potentially be reduced to sulfides .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. It’s likely to be a solid at room temperature, given the presence of multiple aromatic rings. Its solubility would depend on the solvent used, but it’s likely to be soluble in polar solvents due to the presence of polar functional groups .Scientific Research Applications
Antimicrobial Activity
Research has shown that derivatives of benzoxazine compounds exhibit significant antimicrobial properties. Gein et al. (2006) synthesized 6-ethylsulfonyl-3-acylmethylene-1,4-benzoxazin-2-ones, confirming their structures with IR, NMR, and mass spectroscopy. These compounds displayed promising antibacterial activity, highlighting their potential in developing new antimicrobial agents (Gein, Rassudikhina, & Voronina, 2006). Similarly, Patel and Agravat (2007) synthesized pyridine derivatives that also showed notable antibacterial and antifungal activities, underscoring the versatile applications of benzoxazine derivatives in combating various microbial threats (Patel & Agravat, 2007).
Material Science Applications
The synthesis of sulfonic acid-containing polybenzoxazine for proton exchange membrane applications in direct methanol fuel cells by Yao et al. (2014) presents a novel approach to material science. The study detailed the synthesis process, structural characterization, and evaluation of membrane properties such as proton conductivity and methanol permeability. This research demonstrates the potential of benzoxazine derivatives in creating high-performance materials for energy applications (Yao et al., 2014).
Organic Synthesis and Chemical Modification
Alonso, Nájera, and Varea (2003) explored the use of π-deficient 2-(arylsulfonyl)ethyl esters as protecting groups for carboxylic acids, showcasing the versatility of sulfonyl-containing compounds in synthetic chemistry. Their research revealed that certain sulfonyl-ethyl groups could be easily removed under mild conditions, offering new pathways for chemical modification (Alonso, Nájera, & Varea, 2003).
Future Directions
properties
IUPAC Name |
4-(benzenesulfonyl)-6-ethylsulfonyl-2,3-dihydro-1,4-benzoxazine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO7S2/c1-2-26(21,22)13-8-9-15-14(10-13)18(11-16(25-15)17(19)20)27(23,24)12-6-4-3-5-7-12/h3-10,16H,2,11H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOUSEADPKSDKPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC2=C(C=C1)OC(CN2S(=O)(=O)C3=CC=CC=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO7S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(ethylsulfonyl)-4-(phenylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid |
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